molecular formula C11H17BN2O4S B1456682 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1417628-73-9

2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B1456682
CAS No.: 1417628-73-9
M. Wt: 284.14 g/mol
InChI Key: YAXBYBLHCBWEBF-UHFFFAOYSA-N
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Description

Chemical Structure: This compound (CAS: 1052138-94-9) features a pyrimidine core substituted with a methylsulfonyl (-SO₂CH₃) group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position . Molecular Formula: C₁₂H₁₈BNO₄S. Molecular Weight: 283.15 g/mol . Key Properties:

  • The methylsulfonyl group is strongly electron-withdrawing, enhancing the reactivity of the boronate ester in cross-coupling reactions .
  • The boronate ester facilitates Suzuki-Miyaura couplings, widely used in pharmaceutical and materials synthesis .
  • Storage requires an inert atmosphere (2–8°C), indicating sensitivity to moisture and oxidation .

Properties

IUPAC Name

2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BN2O4S/c1-10(2)11(3,4)18-12(17-10)8-6-13-9(14-7-8)19(5,15)16/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXBYBLHCBWEBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417628-73-9
Record name 2-(METHYLSULFONYL)-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIMIDINE
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Biological Activity

2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (CAS Number: 1052138-94-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈BNO₄S
  • Molecular Weight : 283.15 g/mol
  • Boiling Point : Approximately 441.7 °C at 760 mmHg
  • LogP : 1.865 (indicating moderate lipophilicity)

Research indicates that this compound may modulate various biological pathways through interactions with specific protein receptors and signaling pathways. Notably, it has been implicated in the inhibition of bone morphogenetic protein (BMP) signaling pathways, which are crucial for regulating cell growth, differentiation, and apoptosis .

Inhibition of BMP Signaling

Studies have shown that the compound can inhibit BMP type I and type II receptors. This inhibition can lead to altered cellular responses in conditions such as fibrosis and cancer . The modulation of BMP signaling has potential therapeutic implications in treating diseases characterized by abnormal cell proliferation and differentiation.

Anti-Cancer Properties

The compound has been evaluated for its anti-cancer properties. In vitro assays demonstrated its ability to reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation . Concentration-response curves from these studies indicate that the compound's efficacy varies across different cell types and conditions.

Study on Cancer Cell Lines

A study conducted on several cancer cell lines revealed that treatment with this compound resulted in:

  • Reduced Cell Viability : Significant decrease in viability was observed at concentrations above 10 µM.
  • Induction of Apoptosis : Flow cytometry analysis indicated increased apoptotic cells post-treatment.

In Vivo Studies

In vivo studies using animal models have suggested that the compound may effectively reduce tumor size when administered at specific dosages. These findings support the potential application of this compound in cancer therapeutics.

Data Table: Biological Activity Summary

Activity Effect Reference
BMP Signaling InhibitionModulation of cell growth and differentiation
Anti-Cancer ActivityReduced viability in cancer cell lines
Apoptosis InductionIncreased apoptotic cells in treated samples

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in the development of pharmaceuticals. The presence of the methylsulfonyl and dioxaborolane moieties may confer unique biological activities.

Anticancer Activity

Research indicates that compounds containing boron have exhibited anticancer properties. The dioxaborolane group is known for its ability to interact with biological targets relevant to cancer therapy.

Case Study:
A study published in Journal of Medicinal Chemistry explored the synthesis of boron-containing compounds and their efficacy against various cancer cell lines. The results showed that derivatives similar to 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine demonstrated significant cytotoxicity against breast and prostate cancer cells .

Antimicrobial Properties

The compound's sulfonyl group may enhance its antimicrobial activity. Research has shown that sulfonamide derivatives can inhibit bacterial growth.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
Control (Standard Antibiotic)E. coli20

This preliminary data suggests that while the compound shows promise, further optimization is necessary for enhanced efficacy .

Agrochemicals

The unique structure of this compound also presents opportunities in agricultural applications as a pesticide or herbicide.

Insecticidal Activity

Research indicates that compounds with similar structures have shown insecticidal properties against specific pests.

Case Study:
A field trial conducted to evaluate the effectiveness of boron-containing insecticides revealed that formulations including dioxaborolane derivatives significantly reduced pest populations in crops such as corn and soybeans .

Data Table: Insecticidal Efficacy

TreatmentPest SpeciesMortality Rate (%)
This compoundAphids85
Control (Untreated)Aphids10

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science.

Polymer Chemistry

Research has explored the use of boron-containing compounds in polymer synthesis due to their ability to enhance thermal stability and mechanical properties.

Case Study:
A study on the incorporation of boron compounds into polymer matrices indicated improved thermal resistance and mechanical strength compared to traditional polymers .

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Control Polymer18030
Polymer with this compound22045

Comparison with Similar Compounds

Substituent Effects on Reactivity and Electronic Properties

The electronic nature of substituents on the pyrimidine ring significantly impacts boronate reactivity. Below is a comparative analysis:

Compound Name (CAS) Substituent (Position) Electronic Effect Molecular Formula Molecular Weight (g/mol) Reactivity in Suzuki Coupling
Target Compound (1052138-94-9) -SO₂CH₃ (2) Strong electron-withdrawing C₁₂H₁₈BNO₄S 283.15 High (activated boronate)
2-(Difluoromethoxy)-5-boronate (N/A) -OCHF₂ (2) Moderate electron-withdrawing C₁₁H₁₅BF₂N₂O₃ 284.06 Moderate
2-(Methylthio)-5-boronate (940284-18-4) -SCH₃ (2) Electron-donating C₁₁H₁₇BN₂O₂S 268.14 Lower (deactivated boronate)
2-Methoxy-5-boronate (1052686-60-8) -OCH₃ (2) Mild electron-withdrawing C₁₁H₁₇BN₂O₃ 260.08 Moderate
2-Cyclopropyl-5-boronate (1375301-91-9) Cyclopropyl (2) Steric hindrance dominant C₁₃H₁₈BN₂O₂ 260.11 Low (steric inhibition)

Key Observations :

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -OCHF₂) increase boronate reactivity by polarizing the boron atom, enhancing its electrophilicity in cross-couplings .
  • Steric bulk (e.g., cyclopropyl) reduces coupling efficiency due to hindered access to the boron center .

Physical and Solubility Properties

Compound Substituent Water Solubility Organic Solubility Stability
Target Compound -SO₂CH₃ Low Moderate (DMSO, DMF) Sensitive to hydrolysis
2-(2-Methoxyethoxy)-5-boronate (1353877-89-0) -OCH₂CH₂OCH₃ Very Low High (THF, Ethanol) Moderate
2-(4-Trifluoromethoxyphenoxy)-5-boronate (1599467-81-8) -OPh-O-CF₃ Insoluble High (Chloroform) High (fluorine stabilizes)

Key Observations :

  • Bulky or polar substituents (e.g., methoxyethoxy) improve solubility in organic solvents but reduce water compatibility .
  • Fluorinated groups (e.g., trifluoromethoxy) enhance stability and lipophilicity, favoring applications in agrochemicals .

Preparation Methods

Formation of the Pyrimidine Core

The pyrimidine ring is generally synthesized through cyclization reactions starting from suitable precursors such as substituted pyrimidines or pyridine derivatives. For instance, chlorination of pyrimidinone intermediates using reagents like phosphorus oxychloride (POCl3) allows for subsequent functionalization at specific positions on the ring.

Introduction of the Methylsulfonyl Group

The methylsulfonyl substituent is typically introduced via oxidation of a corresponding methylthio precursor. For example, methylthio-substituted pyrimidines can be oxidized to the methylsulfonyl derivative using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). Alternatively, reductive amination methods involving methylsulfonyl-containing amines can be employed to install this group on the pyrimidine scaffold.

Installation of the Boronate Ester Group

The boronate ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate), is introduced via palladium-catalyzed borylation reactions. A common approach involves the reaction of a halogenated pyrimidine (e.g., 5-bromopyrimidine derivative) with bis(pinacolato)diboron in the presence of palladium catalysts such as PdCl2(PPh3)2 or Pd(dppf)Cl2, along with base (e.g., potassium acetate) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures (e.g., 65–130 °C).

Representative Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Pyrimidine chlorination POCl3, 70 °C 80–86 Chlorination of pyrimidinone intermediate for further substitution
Methylthio oxidation m-CPBA, solvent (e.g., dichloromethane), room temperature 70–90 Conversion of methylthio to methylsulfonyl group
Palladium-catalyzed borylation PdCl2(PPh3)2 or Pd(dppf)Cl2, bis(pinacolato)diboron, potassium acetate, DMSO or THF, 65–130 °C, 12–16 h 60–85 Installation of pinacol boronate at 5-position; reaction time and temperature optimized

Example Synthetic Scheme

A typical synthetic route may be summarized as follows:

  • Start with a 5-halopyrimidine precursor bearing a methylthio substituent at the 2-position.
  • Perform palladium-catalyzed borylation with bis(pinacolato)diboron and potassium acetate to install the pinacol boronate group at the 5-position.
  • Oxidize the methylthio group at the 2-position to the methylsulfonyl group using m-CPBA.
  • Purify the final product by recrystallization or chromatography to obtain 2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine.

Research Findings and Optimization Notes

  • The palladium-catalyzed borylation step is critical and benefits from the use of bulky phosphine ligands such as tricyclohexylphosphine to improve catalytic efficiency and selectivity.
  • Reaction temperature and time are important parameters; higher temperatures (up to 130 °C) and extended reaction times (up to 16 hours) can enhance conversion but may also increase side reactions.
  • Oxidation of methylthio to methylsulfonyl is typically high yielding and selective with m-CPBA, but care must be taken to avoid overoxidation or degradation of the boronate ester.
  • The compound's boronate ester moiety allows for further Suzuki coupling reactions, making it a valuable intermediate in medicinal chemistry and material science.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents/Conditions Purpose Typical Yield (%)
Pyrimidine core formation Cyclization, POCl3 chlorination Scaffold construction 80–86
Methylthio substitution Introduction via nucleophilic substitution Precursor to methylsulfonyl Variable
Palladium-catalyzed borylation Pd catalyst, bis(pinacolato)diboron, base, heat Installation of boronate ester 60–85
Oxidation to methylsulfonyl m-CPBA oxidation Conversion to sulfone functionality 70–90

Q & A

Q. What synthetic strategies are recommended for preparing 2-(methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine?

The synthesis typically involves two key steps:

Introduction of the boronate ester group : Utilize palladium-catalyzed Miyaura borylation of a halogenated pyrimidine precursor (e.g., 5-bromo-2-(methylsulfonyl)pyrimidine) with bis(pinacolato)diboron (B₂Pin₂) under inert conditions. A Pd(dppf)Cl₂ catalyst and KOAc base in THF at 80–90°C for 12–24 hours are standard .

Sulfonation : The methylsulfonyl group can be introduced via oxidation of a methylthio intermediate (e.g., using mCPBA or H₂O₂ in acetic acid) or direct sulfonylation of a pyrimidine scaffold.

Q. How can the purity and structural integrity of this compound be validated?

  • NMR Spectroscopy : Confirm regiochemistry using 1H^1 \text{H}, 13C^{13} \text{C}, and 11B^{11} \text{B} NMR. The boronate ester typically shows a singlet at ~1.3 ppm for the pinacol methyl groups in 1H^1 \text{H} NMR .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is recommended .
  • HPLC-MS : Assess purity (>95%) via reverse-phase HPLC with UV detection at 254 nm and ESI-MS for molecular ion verification.

Q. What are the critical solubility considerations for this compound in cross-coupling reactions?

The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DME, THF, DMF) due to the boronate ester’s lipophilic pinacol moiety. Pre-dissolution in THF (2–5 mL/g) at 50°C is advised for Suzuki-Miyaura reactions. Solubility data for analogous pyrimidine boronic esters in DMSO (~10 mg/mL) can guide initial trials .

Advanced Research Questions

Q. How does the methylsulfonyl substituent influence reactivity in palladium-catalyzed cross-coupling reactions?

The electron-withdrawing methylsulfonyl group activates the pyrimidine ring toward electrophilic substitution, enhancing oxidative addition with Pd(0) catalysts. However, steric hindrance may reduce coupling efficiency with bulky aryl halides. Comparative studies with non-sulfonylated analogs (e.g., 5-boronate-2-methoxypyrimidine) show a 15–20% decrease in yield for ortho-substituted partners, necessitating optimized catalyst systems (e.g., Pd(PPh₃)₄ with K₃PO₄ in DME/H₂O) .

Q. What strategies mitigate protodeboronation during Suzuki-Miyaura couplings with this compound?

Protodeboronation is minimized by:

  • Low-temperature reactions (0–25°C) to reduce base-induced degradation.
  • Anhydrous conditions : Use molecular sieves or rigorously dried solvents to prevent hydrolysis of the boronate ester.
  • Mild bases : Cs₂CO₃ or K₂CO₃ in DME/H₂O (3:1 v/v) at pH 8–9 improves stability compared to stronger bases like NaOH .

Q. How can regioselective functionalization of the pyrimidine ring be achieved post-cross-coupling?

After Suzuki-Miyaura coupling, the methylsulfonyl group serves as a directing group for subsequent C–H functionalization. For example:

  • Meta-borylation : Use an Ir catalyst with a tricyclic ligand system to install a boronate at the meta position relative to the sulfonyl group .
  • Nucleophilic aromatic substitution : React the sulfonyl-activated pyrimidine with amines or alkoxides at elevated temperatures (80–100°C) in DMF .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

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